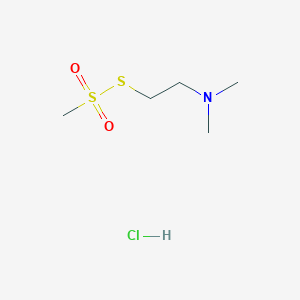
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE: is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various scientific research fields, particularly in neurology and proteomics . The compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a cross-linking agent in the synthesis of polymers and other macromolecules .
- Involved in the formation of carbon-sulfur bonds, which are important in organic synthesis .
Biology:
- Utilized in the study of protein-protein interactions through cross-linking experiments .
- Employed in the modification of biomolecules for various biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
- Studied for its role in the development of novel pharmaceuticals targeting neurological disorders .
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE exerts its effects primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules . This cross-linking ability allows it to modify the structure and function of proteins and other macromolecules . The compound can target various molecular pathways, including those involved in neurotransmission and signal transduction .
Comparación Con Compuestos Similares
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE: Similar in structure but lacks the hydrochloride component.
(DIMETHYLAMINO)ETHYL METHANESULFONATE: Contains a methanesulfonate group instead of a methanethiosulfonate group.
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE SODIUM: Similar structure but with a sodium counterion instead of hydrochloride.
Uniqueness: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to form stable cross-links with biomolecules makes it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H14ClNO2S2 |
|---|---|
Peso molecular |
219.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
Clave InChI |
JTJMHLNGRWRKJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
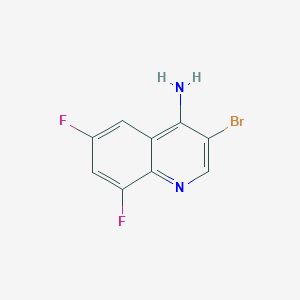
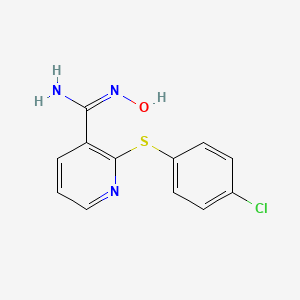
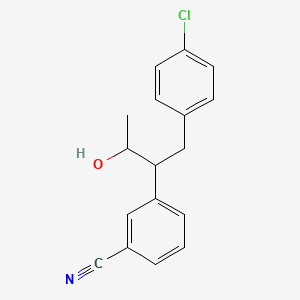

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
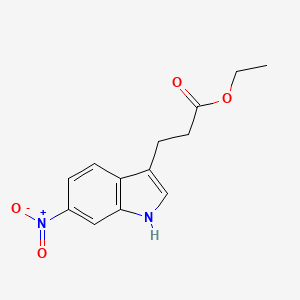
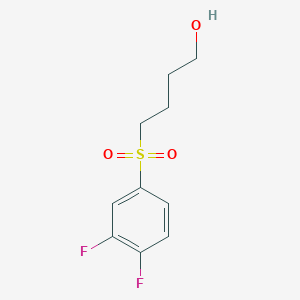
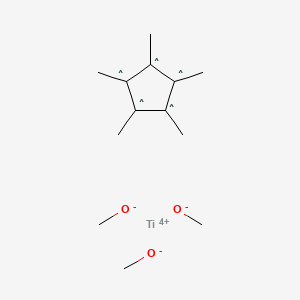

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
